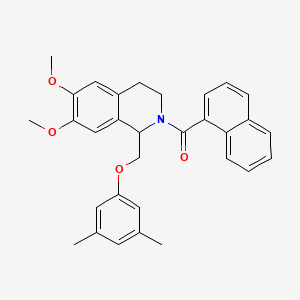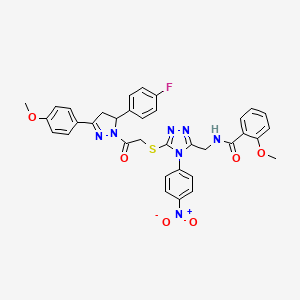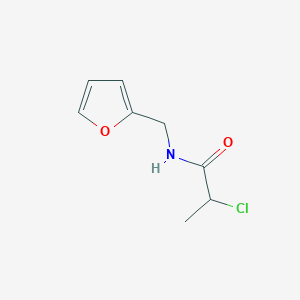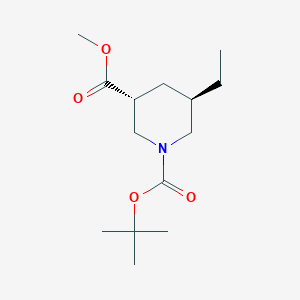
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonamide, commonly known as CFTR modulator, is a small molecule that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR modulators are used to stimulate or inhibit the activity of CFTR protein, which is responsible for regulating the flow of salt and water in and out of cells.
Wissenschaftliche Forschungsanwendungen
Polymorphism of Aromatic Sulfonamides with Fluorine Groups
The study by Terada et al. (2012) explores the polymorphism in aromatic sulfonamides, particularly focusing on the effects of fluorine substitution. Their research identified that sulfonamides with a fluorine group exhibit polymorphs or pseudopolymorphs, indicating the role of fluorine in influencing molecular structures and potentially affecting the solubility and bioavailability of such compounds. This insight is crucial for the development of pharmaceuticals where the physical form of the compound can significantly impact its therapeutic effectiveness (Terada et al., 2012).
Sulfonamide-derived Compounds and Their Transition Metal Complexes
Research by Chohan and Shad (2011) delves into the synthesis, biological evaluation, and X-ray structure of sulfonamide-derived compounds and their transition metal complexes. Their work highlights the potential of these compounds in the field of medicinal chemistry, particularly due to their moderate to significant antibacterial and antifungal activities. The study suggests that the structural features of these compounds, including the presence of the sulfonamide group, play a vital role in their biological activities (Chohan & Shad, 2011).
Cerebrovasodilatation through Selective Inhibition of Carbonic Anhydrase
The work of Barnish et al. (1981) examines sulfonamide compounds for their cerebrovasodilatation properties through the selective inhibition of carbonic anhydrase. One of the compounds studied showed promising anticonvulsant activity and the ability to increase cerebral blood flow without significant diuresis. This research points towards the therapeutic potential of sulfonamide derivatives in neurological applications, offering a foundation for further exploration into treatments for conditions affecting cerebral blood flow (Barnish et al., 1981).
Synthesis and Biological Properties of Sulfonamide-derived Compounds
Another study by Chohan et al. (2009) focuses on the synthesis and characterization of sulfonamide-derived compounds and their metal complexes. They explored the antibacterial, antifungal, and cytotoxic activities of these compounds, demonstrating their potential as antibacterial and antifungal agents. This research further underscores the versatility of sulfonamide derivatives in developing new therapeutic agents with diverse biological activities (Chohan et al., 2009).
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N4O2S/c1-13-24-25-20-19(6-3-9-26(13)20)30(28,29)27(12-14-4-2-5-15(21)10-14)16-7-8-17(22)18(23)11-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKKRSUPGSJBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)

![Dimethyl[4-(2-nitro-1-phenylthioethyl)phenyl]amine](/img/structure/B2743165.png)

![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2743174.png)
![4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2743175.png)


